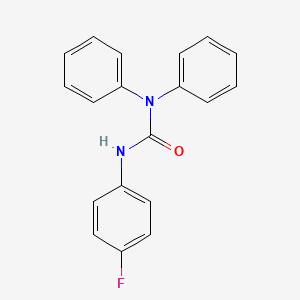

3-(4-Fluorophenyl)-1,1-diphenylurea

Descripción general

Descripción

3-(4-Fluorophenyl)-1,1-diphenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a fluorophenyl group attached to a diphenylurea backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-1,1-diphenylurea typically involves the reaction of 4-fluoroaniline with diphenylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 3-(4-Fluorophenyl)-1,1-diphenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed:

Oxidation: Urea derivatives with additional functional groups.

Reduction: Amine derivatives.

Substitution: Compounds with substituted phenyl groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

3-(4-Fluorophenyl)-1,1-diphenylurea derivatives have been investigated for their potential as anticancer agents. Studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines. For instance, a series of diphenylurea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, showing significant inhibitory effects with IC50 values comparable to established drugs .

2. Dipeptidyl Peptidase-4 Inhibition

Research has indicated that certain derivatives of diphenylurea exhibit promising activity as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are crucial in the treatment of type 2 diabetes. The structure-activity relationship studies revealed that specific substitutions on the phenyl moiety enhance the inhibitory potency against DPP-4, making these compounds potential candidates for further development in diabetes management .

Agricultural Applications

1. Cytokinin Activity

Compounds like this compound have been explored for their role as cytokinin oxidase/dehydrogenase inhibitors. These inhibitors can enhance plant growth and yield by modulating cytokinin levels, which are vital for various physiological processes in plants. The ability to manipulate these pathways can lead to improved agricultural outputs .

Summary of Research Findings

| Study | Application | Findings |

|---|---|---|

| Nisler et al., 2016 | Cytokinin inhibition | Identified as potent inhibitors of cytokinin oxidase, enhancing plant growth. |

| PMC7232929 | Anticancer activity | Demonstrated significant antiproliferative effects against cancer cell lines with IC50 values comparable to existing therapies. |

| Nature.com, 2024 | DPP-4 inhibition | Highlighted structure-activity relationships leading to potent DPP-4 inhibitors for diabetes treatment. |

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of diphenylurea derivatives, researchers synthesized a series of compounds and tested their effects on A549 lung cancer cells and HCT-116 colorectal cancer cells. The most potent compound showed an IC50 value of 2.39 μM against A549 cells, indicating its potential as a therapeutic agent .

Case Study 2: Agricultural Enhancement

A study on the use of diphenylurea derivatives as plant growth regulators found that specific compounds significantly increased the biomass of treated plants compared to controls. These findings suggest that such compounds can be effectively utilized in agricultural practices to enhance crop yields .

Mecanismo De Acción

The mechanism of action of 3-(4-Fluorophenyl)-1,1-diphenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparación Con Compuestos Similares

4-Fluoroaniline: A precursor in the synthesis of 3-(4-Fluorophenyl)-1,1-diphenylurea.

Diphenylurea: The parent compound without the fluorophenyl group.

4-Fluoroamphetamine: Another fluorinated aromatic compound with different applications.

Uniqueness: this compound is unique due to the presence of both fluorophenyl and diphenylurea moieties, which confer distinct chemical and biological properties

Actividad Biológica

3-(4-Fluorophenyl)-1,1-diphenylurea, a derivative of diphenylurea, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be represented chemically as follows:

- Molecular Formula : C15H14F N2O

- CAS Number : 1826-81-9

- Molecular Weight : 256.28 g/mol

The presence of the fluorine atom in the para position of one of the phenyl rings is crucial for its biological activity, influencing both lipophilicity and binding interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Notably, it has been investigated for its role as an inhibitor in several pathways:

- Cytokinin Oxidase/Dehydrogenase Inhibition : It has shown potential as an inhibitor of cytokinin oxidase/dehydrogenase (CKX), which is involved in plant growth regulation and has implications in agricultural biotechnology .

- α-Glucosidase Inhibition : Studies have demonstrated that derivatives of diphenylurea exhibit significant inhibition of α-glucosidase, an enzyme critical in carbohydrate metabolism. This inhibition is particularly relevant for managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption .

Antidiabetic Activity

Recent research indicates that this compound derivatives possess potent antidiabetic properties through α-glucosidase inhibition. The IC50 values for various derivatives range significantly, with some exhibiting values as low as 2.14 µM, indicating strong inhibitory potential compared to standard drugs like acarbose .

| Compound | IC50 (µM) |

|---|---|

| This compound | 2.14 |

| Acarbose | ~100 |

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The exact mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies and Research Findings

- Cytokinin Activity Modulation :

- Antidiabetic Efficacy :

- Endocytosis Inhibition :

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-1,1-diphenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O/c20-15-11-13-16(14-12-15)21-19(23)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTQCMDFFHNYOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.